Actarit-d4

Description

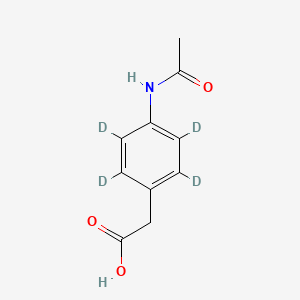

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJXXOCABQVEF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])NC(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Actarit Analogues

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

Several approaches exist for introducing deuterium into organic molecules, ranging from simple exchange reactions to more complex synthetic sequences utilizing deuterated building blocks.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (H-D exchange or H/D exchange) is a fundamental method where a covalently bonded hydrogen atom is replaced by a deuterium atom wikipedia.org. This process can occur under various conditions and is often facilitated by acids, bases, or metal catalysts wikipedia.org. Exchangeable protons, such as those in hydroxyl or amine groups, can readily exchange with deuterons in a deuterated solvent like D₂O wikipedia.org. For non-exchangeable hydrogen atoms, catalysts and harsher conditions (elevated temperature and pressure) may be required wikipedia.organsto.gov.au. Metal catalysts, including those based on palladium, ruthenium, and iridium, are commonly employed in catalytic H-D exchange reactions mdpi.comthieme-connect.comjst.go.jprsc.org. The use of D₂O as a deuterium source is common due to its availability and relatively low cost researchgate.netmdpi.comuni-rostock.demdpi.com.

Catalytic Isotope Exchange Approaches

Catalytic isotope exchange is a powerful method for site-selective deuterium incorporation thieme-connect.com. Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, play a significant role in these transformations mdpi.comthieme-connect.comjst.go.jprsc.org. These catalysts can facilitate the cleavage of C-H bonds, allowing for subsequent exchange with a deuterium source such as D₂O or D₂ gas snnu.edu.cnmdpi.comresearchgate.netjst.go.jpmdpi.com. Directed and undirected deuteration of aromatic substrates can be achieved using specific catalytic systems acs.org. For example, iridium catalysts have been reported for the ortho-deuteration of aryl sulfones acs.org. Palladium-catalyzed H-D exchange has been shown to provide excellent deuterium incorporation at benzylic sites under mild conditions mdpi.com. Photocatalytic methods using visible light have also emerged for the deuteration of organic molecules, including pharmaceuticals and natural products, often enabling late-stage deuteration of complex structures rsc.org.

Synthesis Utilizing Deuterated Precursors

Adaptations of Existing Actarit Synthesis Routes for Deuterium Labeling

Actarit (4-acetylaminophenylacetic acid) can be synthesized through various routes. One reported method involves the acylation of p-amino benzaldehyde (B42025) and nitromethane (B149229) via a Knoevenagel reaction, followed by reduction and oxidation steps researchgate.netasianpubs.org. Another synthesis route involves the reaction of (4-aminophenyl)acetic acid with ethanoic anhydride (B1165640) chemsrc.com.

To synthesize deuterated Actarit analogues like Actarit-d4, these existing synthesis routes would need to be adapted to incorporate deuterium. This could involve:

Using deuterated starting materials at appropriate steps in the synthesis. For example, if a route involves p-amino benzaldehyde, a deuterated version of this compound could be synthesized or sourced.

Implementing H-D exchange reactions at specific intermediates or on the final Actarit molecule using catalytic or non-catalytic methods with a deuterium source (e.g., D₂O, D₂). The position of deuterium incorporation would depend on the reaction conditions and the structure of the intermediate or product.

Adapting reaction conditions to favor deuterium incorporation at desired sites, potentially using deuterated solvents (e.g., CD₃OD, D₂O) uni-rostock.dearkat-usa.orgsynmr.in.

For instance, if a synthesis involves the acetylation of an amine, performing the reaction with deuterated acetic anhydride could introduce deuterium into the acetyl group. Similarly, if a step involves a reaction in a protic solvent, using a deuterated solvent like D₂O could lead to exchange at labile positions. Regioselective deuteration often requires careful selection of catalysts and reaction conditions to target specific C-H bonds researchgate.netresearchgate.netnih.gov.

A reported synthesis of Actarit involves the treatment of p-amino phenyl acetic acid with acetyl chloride or acetic anhydride core.ac.uknih.gov. To obtain Actarit deuterated in the acetyl group (e.g., Actarit-d3 if all methyl hydrogens are replaced), deuterated acetic anhydride could be used in this acetylation step. To introduce deuterium into the phenyl ring or the methylene (B1212753) group, H-D exchange reactions on Actarit or its precursors would likely be necessary, potentially employing metal catalysts under controlled conditions to achieve regioselectivity snnu.edu.cnmdpi.comthieme-connect.com.

Isotopic Purity and Regioselectivity Considerations in Deuterated Actarit Synthesis

Achieving high isotopic purity and regioselectivity are critical aspects in the synthesis of deuterated analogues like this compound. Isotopic purity refers to the percentage of molecules that contain the desired number and position of deuterium atoms rsc.orgresearchgate.net. Regioselectivity concerns the preferential incorporation of deuterium at specific positions within the molecule over others researchgate.netresearchgate.netnih.gov.

Several factors influence isotopic purity and regioselectivity in deuterium labeling:

Deuterium Source: The isotopic purity of the deuterium source (e.g., D₂O, D₂) is crucial. High-purity sources are essential to maximize deuterium incorporation and minimize the presence of unlabeled or partially labeled species synmr.in.

Reaction Conditions: Temperature, pressure, reaction time, and solvent can significantly impact both the extent of deuterium incorporation and the selectivity of the labeling ansto.gov.aujst.go.jp.

Catalyst Selection: For catalytic H-D exchange, the choice of catalyst is paramount for achieving regioselectivity mdpi.comthieme-connect.comrsc.orgnih.gov. Different catalysts can activate different types of C-H bonds, leading to preferential deuteration at specific sites snnu.edu.cnjst.go.jp.

Substrate Structure: The chemical structure of Actarit and its intermediates will influence which hydrogen atoms are more susceptible to exchange or can be selectively functionalized for deuterium incorporation arkat-usa.org.

Back-Exchange: In H-D exchange reactions, back-exchange with protium (B1232500) (¹H) from the solvent or atmosphere can reduce isotopic purity, especially for labile positions arkat-usa.org. Using anhydrous conditions or working in a controlled atmosphere can mitigate this.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹H and ²H NMR) and Mass Spectrometry (MS) are indispensable for determining the isotopic purity and confirming the regioselectivity of deuterium incorporation ansto.gov.aursc.orgresearchgate.net. High-resolution MS can be used to assess the distribution of isotopologues (molecules with different numbers of deuterium atoms), while NMR can provide information about the specific positions of deuterium labeling rsc.orgresearchgate.net.

For this compound, demonstrating that the four deuterium atoms are located at the intended positions with high isotopic enrichment would require rigorous analytical characterization. For example, if the goal is to label the methylene group and the acetyl methyl group, spectroscopic analysis would be needed to confirm that deuterium is incorporated at these sites and to quantify the level of incorporation at each position.

While specific detailed research findings on the synthesis and isotopic purity of this compound were not extensively found in the search results, the general principles and methods for synthesizing and characterizing deuterated organic compounds described in the literature would be applicable. The challenges lie in adapting these general methods to the specific structure of Actarit and achieving high levels of site-specific deuteration.

Advanced Spectroscopic and Chromatographic Characterization of Actarit D4

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of molecular structures and the confirmation of isotopic labeling patterns. Different NMR active nuclei, such as deuterium (B1214612) (²H), proton (¹H), and carbon-13 (¹³C), provide complementary information about the structure and dynamics of a molecule.

Deuterium (²H) NMR for Labeling Position Confirmation

Deuterium (²H) NMR spectroscopy is a highly specific method for directly confirming the positions of deuterium atoms within a molecule. Since deuterium is a quadrupolar nucleus, its NMR signals are generally broader than those of ¹H, but the technique offers excellent specificity for deuterated sites. A ²H NMR spectrum of Actarit-d4 would ideally show distinct signals only for the hydrogen positions that have been substituted with deuterium. The number and chemical shifts of these signals directly correspond to the number and chemical environment of the incorporated deuterium atoms, providing unequivocal evidence for the labeling pattern. While specific ²H NMR data for this compound were not available in the consulted literature, a successful synthesis and characterization would involve acquiring this spectrum to confirm that the four deuterium atoms are located at the intended positions within the Actarit structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Validation

The ¹H NMR spectrum of this compound is expected to show significant differences compared to the spectrum of unlabeled Actarit. Specifically, the signals corresponding to the protons that have been replaced by deuterium will be absent or show significantly reduced intensity. Additionally, the coupling patterns observed for protons on carbon atoms adjacent to deuterated positions may be simplified due to the absence of coupling to deuterium (although deuterium-proton coupling can sometimes be observed, it is typically smaller than proton-proton coupling). Analysis of the remaining ¹H signals (chemical shifts, integration, and coupling constants) confirms the presence of the non-deuterated parts of the molecule and their connectivity.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Carbons directly bonded to deuterium atoms will exhibit characteristic splitting patterns due to coupling with the deuterium nucleus (I=1). A carbon bonded to one deuterium (CD) will appear as a triplet, a carbon bonded to two deuteriums (CD₂) as a quintet, and a carbon bonded to three deuteriums (CD₃) as a septet. These multiplets are centered at the characteristic ¹³C chemical shift for that carbon environment. However, ¹³C NMR spectra are often acquired with deuterium decoupling, which collapses these multiplets into single peaks, similar to those observed for carbons bonded to protons, but potentially with a slight upstream shift (isotope shift) compared to the unlabeled analog. mitoproteome.orgvivanls.com Comparing the ¹³C NMR spectrum of this compound with that of Actarit allows for the confirmation of all carbon signals and the identification of carbons directly attached to deuterium atoms, even under decoupling conditions, through the observation of isotope shifts.

Application of Deuterated Solvents in NMR Studies

In NMR spectroscopic studies of this compound, as with most organic compounds, the use of deuterated solvents is essential. Common deuterated solvents such as methanol-d4, dimethyl sulfoxide-d6 (DMSO-d6), and chloroform-d (B32938) are employed mitoproteome.orgvivanls.com. These solvents have had their hydrogen atoms replaced by deuterium, rendering them largely invisible in ¹H NMR spectra. This prevents the intense signals from the solvent protons from overwhelming the much weaker signals from the analyte (this compound). The choice of deuterated solvent depends on the solubility of this compound and the desired experimental conditions. For ²H NMR, the deuterated solvent signal can serve as an internal reference.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is a crucial technique for determining the molecular weight of this compound, confirming its elemental composition, and analyzing its fragmentation pathways.

Isotopic Pattern Analysis for Confirmation of Deuteration

Isotopic pattern analysis in mass spectrometry provides compelling evidence for the incorporation of heavy isotopes like deuterium. The natural abundance of isotopes for elements like carbon, hydrogen, nitrogen, and oxygen results in a predictable isotopic cluster around the molecular ion peak (M⁺) in the mass spectrum of any compound. For Actarit (C10H11NO3), the isotopic cluster is dominated by peaks corresponding to the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

In the case of this compound (C10H7D4NO3), the presence of four deuterium atoms (²H) significantly alters the isotopic pattern. Deuterium has a mass of approximately 2.014 Da, compared to approximately 1.008 Da for protium (B1232500) (¹H). The molecular ion peak for this compound will be observed at a mass-to-charge ratio (m/z) that is four units higher than that of unlabeled Actarit, reflecting the substitution of four ¹H atoms with four ²H atoms wikipedia.orgbiosynth.comlww.com. Furthermore, the relative intensities of the peaks in the isotopic cluster (M⁺, [M+1]⁺, [M+2]⁺, etc.) will be different for this compound compared to Actarit due to the altered isotopic composition. Analyzing this altered isotopic pattern confirms the presence and the number of deuterium atoms in the molecule. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments, further validating the structure and deuteration.

Quantitative Mass Spectrometry with Deuterated Internal Standards

One of the most significant applications of this compound is its use as a stable isotope-labeled internal standard in quantitative mass spectrometry, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) wikipedia.org.

In quantitative analysis, a known amount of the internal standard (this compound) is added to samples containing the analyte (Actarit) before sample preparation. Because this compound is chemically identical to Actarit except for the isotopic substitution, it behaves in a nearly identical manner throughout the analytical process, including extraction efficiency, chromatographic retention time, and ionization efficiency in the mass spectrometer. However, due to the mass difference caused by the deuterium atoms, this compound is easily distinguished from Actarit by the mass spectrometer.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound by measuring the energy differences between vibrational energy levels uni-siegen.denih.gov. These methods are based on the interaction of electromagnetic radiation with the molecule, causing transitions between vibrational states uni-siegen.de.

IR spectroscopy measures the absorption of infrared radiation, which occurs when molecular vibrations cause a change in the molecule's dipole moment uni-siegen.de. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which results from changes in molecular polarizability during vibration uni-siegen.denih.gov. IR and Raman spectroscopy are often complementary, as different molecular vibrations may be active in one technique but not the other, depending on the molecule's symmetry uni-siegen.denih.gov. For molecules with little or no symmetry, vibrations are likely to be active in both IR and Raman. uni-siegen.de

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture researchgate.net. It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. Different components in the mixture interact differently with the stationary phase, leading to their separation based on their chemical properties.

HPLC is a fundamental tool for analyzing the purity of this compound and separating it from potential impurities or related substances. The choice of stationary phase (e.g., C18, C8) and mobile phase composition (e.g., methanol, acetonitrile, water with acidic modifiers like acetic acid) is critical for achieving optimal separation nih.govnih.gov. Detection is typically performed using UV detectors, often at a specific wavelength where the compound absorbs light, such as 245 nm for Actarit nih.govnih.gov.

Coupling HPLC with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides enhanced specificity and sensitivity for the analysis of this compound. LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the detection and identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns tno.nlnih.gov.

In LC-MS/MS, the separated components from the HPLC column enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common technique used for polar molecules like this compound nih.gov. The ions are then passed through a series of mass analyzers. In tandem MS (MS/MS), a selected parent ion (precursor ion) is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is unique to the compound's structure and serves as a highly specific identifier nih.gov.

For this compound, LC-MS/MS analysis would provide its molecular weight (197.22 g/mol ) by detecting the protonated or deprotonated molecular ion depending on the ionization mode scbt.com. The fragmentation of the this compound molecular ion in MS/MS would yield characteristic fragment ions, providing structural information and confirming the presence and location of the deuterium atoms. The difference in m/z values of fragment ions between this compound and non-deuterated Actarit fragments would further validate the deuterium labeling. LC-MS/MS is particularly valuable for analyzing complex samples and quantifying this compound even at low concentrations, making it suitable for research applications requiring high sensitivity tno.nl.

Developing and validating an HPLC or LC-MS/MS method for deuterated Actarit in research applications involves several critical steps to ensure the method is reliable, accurate, and suitable for its intended purpose. Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, column temperature, and detection wavelength (for HPLC-UV) or MS parameters (for LC-MS/MS) to achieve adequate separation, sensitivity, and peak shape researchgate.net.

Validation of the developed method is essential and typically includes assessing parameters such as:

Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components researchgate.net.

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentrations of the analyte that can be detected and reliably quantified, respectively nih.govnih.gov.

Accuracy: The closeness of the measured values to the true concentration of the analyte nih.govnih.gov.

Precision: The reproducibility of the measurements under the same conditions (repeatability) and under different conditions (intermediate precision) nih.govnih.gov.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range nih.govnih.gov.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable nih.govnih.gov.

Recovery: The efficiency of the sample preparation method in extracting the analyte from the sample matrix nih.govnih.gov.

Stability: The stability of the analyte in the sample matrix and in the prepared solutions over time and under different storage conditions nih.govnih.gov.

For deuterated Actarit used as an internal standard or tracer in research, method validation would also specifically address the isotopic purity and potential for back-exchange of deuterium with hydrogen, which could affect the accuracy of quantification.

Elemental Compositional Analysis

Elemental compositional analysis is used to determine the elemental makeup of a compound and verify its chemical formula. This is typically done by techniques such as combustion analysis, which determines the percentage of carbon, hydrogen, nitrogen, and other elements present in the sample the-eye.eu.

For this compound with the molecular formula C₁₀H₇D₄NO₃, elemental analysis would confirm the presence and proportions of carbon, hydrogen (including deuterium), nitrogen, and oxygen. The theoretical elemental composition can be calculated based on the molecular formula and atomic weights of each element (considering the mass of deuterium as approximately 2.014 amu).

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Number of Atoms | Atomic Weight (approx.) | Mass Contribution (amu) | Percentage (%) |

| Carbon | 10 | 12.011 | 120.11 | 60.90 |

| Hydrogen | 7 | 1.008 | 7.056 | 3.58 |

| Deuterium | 4 | 2.014 | 8.056 | 4.09 |

| Nitrogen | 1 | 14.007 | 14.007 | 7.10 |

| Oxygen | 3 | 15.999 | 47.997 | 24.33 |

| Total | 197.226 | 100.00 |

Note: Percentages are based on the approximate molecular weight of 197.22 g/mol for C₁₀H₇D₄NO₃.

Preclinical Pharmacokinetic and Biotransformation Investigations of Actarit D4 in Animal Models

Design of In Vivo Preclinical Pharmacokinetic Studies

The foundation of understanding a drug candidate's behavior in a biological system lies in meticulously designed in vivo preclinical pharmacokinetic studies. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of Actarit-d4.

Selection of Appropriate Animal Models for Pharmacokinetic Evaluation

The choice of animal models is a critical step in preclinical pharmacokinetic evaluation. The selected species should ideally mimic human drug metabolism and disposition as closely as possible to ensure the relevance of the data for clinical translation. nih.gov For a compound like Actarit, which is used for chronic inflammatory conditions, rodent models such as rats and mice are commonly used in early-stage discovery due to their well-characterized biology and the availability of various experimental tools. nih.govresearchgate.net

Key considerations for selecting an appropriate animal model for this compound would include:

Metabolic Profile Similarity: In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) would be conducted to compare the metabolic pathways of Actarit and this compound. The species exhibiting a metabolic profile most similar to humans would be prioritized.

Expression of Relevant Enzymes: Identifying the primary enzymes responsible for Actarit's metabolism (e.g., cytochrome P450 isoforms) and ensuring their functional equivalents are present in the chosen animal model is crucial.

Disease Model Relevance: If the pharmacokinetic studies are integrated with pharmacodynamic assessments, the animal model should also be a suitable model for the target disease, such as collagen-induced arthritis in rodents for rheumatoid arthritis.

Table 1: Hypothetical Comparison of Animal Models for this compound Pharmacokinetic Studies

| Animal Model | Advantages | Disadvantages | Relevance to this compound |

| Rat | Well-characterized, cost-effective, established disease models. | Potential for different metabolic profiles compared to humans. | High for initial screening and dose-range finding. |

| Mouse | Small size allows for high-throughput screening, genetic models available. | Higher metabolic rate can lead to faster clearance. | Useful for early efficacy and pharmacokinetic screening. |

| Dog | Good correlation with human pharmacokinetics for some drug classes. | Ethical considerations, higher cost. | Considered for later-stage preclinical development if rodent data is insufficient. |

| Non-human Primate | Closest phylogenetic relationship to humans. | High cost, significant ethical considerations. | Reserved for specific questions where other models are inadequate. |

Bioanalytical Assay Development for this compound in Biological Matrices

A robust and validated bioanalytical method is essential for the accurate quantification of this compound in biological samples, such as animal plasma. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such assays due to its high sensitivity, selectivity, and specificity.

The development of a bioanalytical assay for this compound would involve:

Method Development: Optimizing chromatographic conditions (e.g., column, mobile phase) to achieve good separation of this compound and its potential metabolites from endogenous matrix components.

Mass Spectrometry Optimization: Tuning the mass spectrometer parameters to achieve optimal sensitivity and selectivity for the detection of this compound. The four additional mass units from the deuterium (B1214612) atoms would be a key feature for distinguishing it from the non-deuterated Actarit.

Method Validation: The assay would be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect.

Impact of Deuteration on Pharmacokinetic Parameters

The primary rationale for deuterating a drug is to alter its pharmacokinetic properties, often to improve its metabolic stability and exposure. nih.govresearchgate.net This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. researchgate.net

Assessment of Metabolic Stability and Clearance Rates

Deuteration at a site of metabolism can significantly slow down the rate of biotransformation, leading to increased metabolic stability. researchgate.netresearchgate.net In vitro systems, such as liver microsomes and hepatocytes, are initially used to assess the metabolic stability of this compound compared to its non-deuterated counterpart. nih.gov

In Vitro Studies: Incubating this compound and Actarit with liver microsomes and measuring the rate of disappearance of the parent compound over time would provide an initial assessment of metabolic stability. A slower rate of disappearance for this compound would indicate improved stability.

In Vivo Clearance: In vivo studies in the selected animal models would then be conducted to determine the clearance rate of this compound. A lower clearance rate for this compound compared to Actarit would confirm the in vitro findings and suggest that the deuteration strategy was successful in reducing metabolic breakdown. nih.gov

Influence on Systemic Exposure and Half-Life

By reducing the rate of metabolism and clearance, deuteration is expected to increase the systemic exposure (Area Under the Curve or AUC) and the elimination half-life (t½) of the drug. researchgate.netnih.gov

Following administration of this compound to animal models, blood samples would be collected at various time points to determine the plasma concentration-time profile. Key pharmacokinetic parameters would be calculated and compared to those of non-deuterated Actarit.

Table 2: Hypothetical Pharmacokinetic Parameters of Actarit vs. This compound in Rats

| Parameter | Actarit (Hypothetical) | This compound (Hypothetical) | Expected Impact of Deuteration |

| Cmax (ng/mL) | 800 | 1000 | Increase |

| AUC (ng*h/mL) | 4000 | 8000 | Significant Increase |

| t½ (hours) | 2.5 | 5.0 | Increase |

| Clearance (L/h/kg) | 0.5 | 0.25 | Decrease |

Elucidation of Biotransformation Pathways and Metabolite Identification

Understanding the biotransformation pathways of this compound is crucial for identifying any potential unique metabolites formed as a result of deuteration. nih.govresearchgate.net While deuteration is intended to slow metabolism at a specific site, it can sometimes lead to a shift in metabolism towards alternative pathways ("metabolic switching"). nih.govresearchgate.net

Metabolite Profiling: In vitro incubations with liver microsomes and hepatocytes, followed by analysis with high-resolution mass spectrometry, would be used to identify the metabolites of this compound. chemrxiv.org

In Vivo Metabolite Identification: Analysis of plasma, urine, and feces from animals dosed with this compound would confirm the in vivo relevance of the metabolites identified in vitro.

Structural Elucidation: The chemical structures of the identified metabolites would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

A comparative metabolite map of Actarit and this compound would be generated to visualize the differences in their biotransformation and to assess whether any new, potentially active or toxic, metabolites are formed from the deuterated compound. This is a critical step in the preclinical safety assessment of any deuterated drug candidate.

Application of Stable Isotope Tracers in Metabolism Studies

In drug development, stable isotope tracers are instrumental in elucidating the metabolic pathways of new chemical entities. nih.gov The use of a deuterated compound like this compound serves as a powerful tool in pharmacokinetic and metabolism studies. This technique, often referred to as stable isotope labeling, involves replacing one or more hydrogen atoms with deuterium, a non-radioactive, stable isotope of hydrogen. nih.gov

The primary advantage of using a stable isotope-labeled compound is its ability to be administered to biological systems, including animal models, to track the parent compound and its metabolites. researchgate.net Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuteration at specific sites can slow down metabolic processes, potentially altering the pharmacokinetic profile of a drug. nih.govscirp.org This is known as the kinetic isotope effect.

Researchers utilize this method to:

Trace the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radioactive labels. researchgate.net

Differentiate between drug-related material and endogenous compounds in biological samples.

Investigate potential metabolic switching, where deuteration at one site may lead to increased metabolism at another site on the molecule. nih.gov

Metabolite Profiling using Advanced Analytical Techniques

The identification and quantification of metabolites are critical for understanding a drug's efficacy and safety. nih.govnih.gov Advanced analytical techniques are essential for creating a comprehensive metabolite profile from complex biological matrices such as plasma, urine, and feces collected from animal models.

The most powerful and commonly used tool for metabolite profiling is liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS). nih.govijpras.com This methodology allows for the separation of metabolites from complex mixtures and their subsequent identification based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the metabolite ions and analyzing the resulting patterns. ijpras.comyoutube.com

Other techniques that complement LC-MS in metabolite profiling include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to unambiguously identify metabolites, especially for distinguishing between isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable metabolites. ijpras.com

These advanced methods enable the creation of a detailed metabolic map, showing the various biotransformation pathways a drug undergoes in the body. researchgate.net

Identification and Characterization of Deuterated and Non-Deuterated Metabolites

In a study involving this compound, mass spectrometry would be the key analytical technique to distinguish between deuterated and non-deuterated metabolites. The mass spectrometer can easily detect the mass shift caused by the deuterium atoms. For instance, if this compound contains four deuterium atoms, its molecular weight will be four mass units higher than that of non-deuterated Actarit. This mass difference allows for the clear identification of the parent drug and its deuterated metabolites.

The process typically involves:

Sample Analysis: Biological samples from animal studies are analyzed using LC-MS/MS.

Data Processing: Specialized software is used to search the acquired data for mass signals corresponding to the parent drug (this compound) and its predicted metabolites. The software looks for characteristic mass shifts and isotopic patterns.

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of potential metabolites are compared to that of the parent drug to determine the site of metabolic modification (e.g., hydroxylation, glucuronidation). basu.org.in The retention of the deuterium label on a fragment ion can help pinpoint the location of the modification relative to the deuterated site.

Through this approach, researchers can identify and characterize the full spectrum of metabolites, determining whether the deuterium label is retained or lost during biotransformation and mapping the complete metabolic fate of the drug.

Mechanistic Research and Cellular Efficacy Studies of Actarit D4

Investigation of Immunomodulatory Mechanisms in Cellular Systems

Studies on Actarit have explored its influence on several crucial aspects of cellular function within the context of inflammatory diseases, particularly rheumatoid arthritis. The following subsections detail these investigations, primarily based on findings related to non-deuterated Actarit.

Effects on Inflammatory Cytokine Production (e.g., TNF-α, IL-1β) in Relevant Cell Lines

Actarit has been shown to impact the production of pro-inflammatory cytokines, which are central mediators of inflammation in various diseases. In studies using primary synovial cells from patients with rheumatoid arthritis, Actarit at therapeutic concentrations (10-5-10-6 M) reduced the spontaneous secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). These cytokines are recognized as significant contributors to the progression of rheumatoid arthritis and other pro-inflammatory conditions. wikipedia.orglww.comnih.gov The suppression of these cytokines by Actarit suggests a key mechanism by which it may exert its anti-inflammatory effects. lww.comnih.gov

Modulation of Matrix Metalloproteinase (MMP) Expression and Activity

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their dysregulation plays a role in tissue damage in inflammatory diseases like rheumatoid arthritis. Research on Actarit has indicated its ability to modulate MMP production. Actarit was found to suppress the production of MMP-1 by primary synovial cells obtained from rheumatoid arthritis patients. This suggests that Actarit may help protect against joint damage by reducing the activity of these degradative enzymes.

Regulation of Cellular Adhesion Molecules

Cellular adhesion molecules are crucial for the migration and interaction of immune cells at sites of inflammation. Modulation of these molecules can influence the inflammatory infiltrate and subsequent tissue damage. Studies on Actarit have demonstrated its effects on the expression of certain adhesion molecules. Actarit has been shown to down-regulate the expression of CD44 and intercellular adhesion molecule 1 (ICAM-1) on fibroblast-like synovial cell lines. Furthermore, it reduced the expression of very late antigen 4 (VLA-4) on CD14+ macrophage-like synovial cells. These effects resulted in the inhibition of lymphocyte adhesion to rheumatoid arthritis synovial cells, indicating a mechanism by which Actarit may reduce cell-cell interactions involved in the inflammatory process.

Analysis of Immune Cell Interactions in In Vitro Models

The interplay between different immune cell types and resident cells in inflamed tissues is critical to the pathogenesis of inflammatory diseases. In vitro models are valuable tools for dissecting these complex interactions. Studies utilizing co-culture systems, such as those involving rheumatoid arthritis primary synovial cells and lymphocytes, have been employed to investigate the effects of Actarit on cellular interactions. The observed reduction in lymphocyte adhesion to synovial cells mediated by Actarit's effects on adhesion molecules highlights its potential to disrupt pro-inflammatory cellular crosstalk in the joint. While direct studies on Actarit-d4 in such models were not found, these in vitro approaches provide a framework for understanding how deuterated Actarit might influence immune cell interactions.

In Vitro Screening Assays for Immunomodulatory Potential

In vitro screening assays are widely used in drug discovery to identify compounds with potential immunomodulatory activity and to investigate their cellular effects. These assays often involve assessing the impact of compounds on immune cell function, cytokine production, and the expression of various cellular markers in relevant cell lines or primary cells. For evaluating immunomodulatory potential, assays measuring the production of inflammatory cytokines like TNF-α and IL-1β are commonly employed. While general methodologies for such screenings are well-established, specific details regarding in vitro screening assays conducted explicitly with this compound to assess its immunomodulatory potential were not prominently featured in the search results. The application of such assays to Actarit (non-deuterated) has been instrumental in elucidating its effects on cytokine secretion and other cellular responses.

Comparative Mechanistic Analysis of this compound versus Non-Deuterated Actarit in Cellular Models

Advanced Research Applications and Future Directions for Actarit D4

Role of Deuterated Actarit as a Research Tool and Internal Standard

Deuterated compounds like Actarit-d4 are widely used as research tools, particularly as internal standards in analytical techniques such as mass spectrometry (MS) and chromatography. myskinrecipes.comcaymanchem.comnih.gov The addition of a stable, isotopically labeled internal standard like this compound to a sample allows for accurate quantification of the non-labeled analog (Actarit) in complex biological matrices. myskinrecipes.comcaymanchem.comnih.gov This is because the deuterated standard behaves almost identically to the target analyte during sample preparation and chromatographic separation, but can be distinguished by mass spectrometry due to its slightly higher mass. nih.gov This helps to compensate for variations that may occur during sample processing and analysis, ensuring the reliability and accuracy of the results in research studies. myskinrecipes.comcaymanchem.comnih.gov For instance, deuterated internal standards are commonly employed in LC-MS/MS methods for quantifying drugs and their metabolites in biological samples, as seen with isoniazid-d4 (B563161) and acetyl-isoniazid-d4 in urine analysis. nih.gov

Contributions to Reaction Mechanism Elucidation in Drug Metabolism Studies

Deuteration can significantly impact the metabolic fate of a drug. nih.gov By strategically placing deuterium (B1214612) atoms at specific positions within the Actarit molecule, researchers can investigate how different parts of the molecule are metabolized. The stronger carbon-deuterium bond is less likely to be cleaved by metabolic enzymes compared to a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.netnih.gov This can lead to altered metabolic pathways and potentially slower metabolism at the deuterated positions. nih.gov Studying the metabolic profile of this compound compared to Actarit can help researchers elucidate the specific enzymatic reactions involved in Actarit's metabolism and identify the key metabolic "hot spots" in the molecule. nih.govuobaghdad.edu.iq This information is crucial for understanding how the drug is processed by the body, the formation of metabolites (some of which could be active or toxic), and potential drug-drug interactions. nih.govnih.govuobaghdad.edu.iq While specific detailed research findings on this compound in metabolism mechanism elucidation were not extensively detailed in the search results, the general principle of using deuteration for this purpose in drug metabolism studies is well-established. nih.govresearchgate.netnih.govuobaghdad.edu.iq

Implications for Rational Drug Design and Development of Deuterated Analogues

The insights gained from studying the metabolism of this compound have direct implications for rational drug design. By understanding which metabolic pathways are primarily responsible for Actarit's clearance, researchers can design new deuterated analogs with improved pharmacokinetic properties. nih.govnih.gov Deuteration at metabolically labile positions can decrease the rate of metabolism, leading to increased drug exposure, a longer half-life, and potentially reduced dosing frequency. nih.govnih.gov Furthermore, if certain metabolites are associated with toxicity or reduced efficacy, deuteration can be used to shunt metabolism away from the formation of these undesirable species, thereby improving the safety and selectivity profile of the drug. nih.govnih.gov The development of deuterated drugs is a growing area, with examples like deutetrabenazine demonstrating improved pharmacokinetics and safety compared to their non-deuterated counterparts. nih.govnih.govresearchgate.netacs.org The knowledge obtained from this compound research can inform the rational design of next-generation Actarit analogs with enhanced therapeutic profiles for rheumatoid arthritis and potentially other autoimmune diseases. wikipedia.orgmyskinrecipes.combiosynth.com

Potential for Advancing Understanding of Rheumatoid Arthritis Pathogenesis through Deuterated Probes

Deuterated compounds can also serve as valuable probes for investigating disease pathogenesis. Given that Actarit is used for rheumatoid arthritis, this compound could potentially be used in research to further understand the molecular mechanisms underlying RA. nih.govidrblab.netgoogle.com While the search results did not provide specific examples of this compound being used directly to study RA pathogenesis, deuterated probes in general can be used to trace the distribution and interaction of a molecule within biological systems with greater precision due to their distinct mass. nih.gov This could involve tracking the uptake and distribution of this compound in inflamed joint tissues, studying its interaction with specific immune cells or molecular targets implicated in RA, or investigating its influence on inflammatory pathways using quantitative proteomics or metabolomics approaches with the deuterated compound as a standard. mitoproteome.orgscbt.com Understanding the precise location and molecular interactions of Actarit or its deuterated form within the complex environment of the inflamed joint could provide deeper insights into how the drug exerts its immunomodulatory effects and the broader pathological processes of RA. patsnap.compatsnap.comresearchgate.net Research into the pathogenesis of RA is ongoing, focusing on cellular and molecular mechanisms, and deuterated probes could be a valuable tool in these investigations. researchgate.net

Future Research Trajectories in Deuterated Immunomodulators and Disease-Modifying Agents

The successful application of deuteration in improving the properties of existing drugs and the ongoing research into the mechanisms of immunomodulators like Actarit suggest several future research trajectories for deuterated immunomodulators and disease-modifying agents. Future research may focus on developing new deuterated DMARDs with optimized pharmacokinetic profiles, reduced off-target effects, and potentially novel mechanisms of action. nih.gov Deuteration could be explored to improve the stability and delivery of existing or novel immunomodulatory compounds, potentially leading to improved efficacy and reduced side effects, as seen with the development of novel drug delivery systems for RA treatments. mdpi.comresearchgate.netnih.gov Furthermore, deuterated probes could be increasingly utilized in preclinical and clinical studies to gain a more detailed understanding of drug distribution, metabolism, and target engagement for immunomodulatory therapies. nih.govnih.govresearchgate.net The field of deuterated drugs is expanding, with a growing number of deuterated compounds in clinical trials for various conditions, including autoimmune diseases. acs.org This indicates a strong future trajectory for the development and application of deuterated immunomodulators and disease-modifying agents in the treatment of complex conditions like rheumatoid arthritis. wikipedia.orgkerry.comfrontiersin.org

Q & A

Q. How can researchers design studies to compare this compound with other deuterated drugs (e.g., Deutetrabenazine)?

- Methodological Answer :

- Head-to-Head Trials : Use crossover designs in preclinical models, controlling for variables like diet and circadian rhythm.

- Isotopic Contrast : Compare deuterium positions (e.g., aromatic vs. aliphatic) and their impact on metabolic stability via molecular dynamics simulations.

- Cost-Benefit Analysis : Evaluate synthetic complexity vs. therapeutic benefit using decision matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.